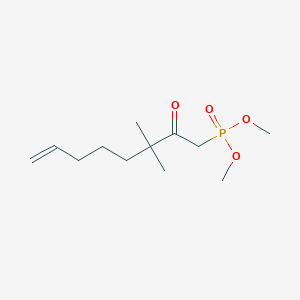
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. Phosphonates are known for their stability and resistance to biochemical, thermal, and photochemical decomposition
Preparation Methods
The synthesis of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be achieved through several methods:
Synthetic Routes: One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethylphosphite with methyl iodide can yield dimethyl methylphosphonate.
Reaction Conditions: The reaction typically requires a catalyst, such as palladium, and can be conducted under microwave irradiation to achieve high yields in a short time.
Industrial Production: Large-scale production methods often involve the use of copper-catalyzed reactions with diaryliodonium salts at room temperature, which can be adapted for high-yield preparations.
Chemical Reactions Analysis
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can modify the phosphonate group.
Common Reagents and Conditions: Typical reagents include palladium catalysts, copper catalysts, and bases like sodium hydroxide.
Major Products: The primary products of these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate involves its interaction with molecular targets through the phosphonate group:
Molecular Targets: The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphate metabolism.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
Comparison with Similar Compounds
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be compared with other similar phosphonate compounds:
Similar Compounds: Examples include dimethyl methylphosphonate, dimethyl acetonylphosphonate, and other alkyl phosphonates.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
CAS No. |
105993-30-4 |
|---|---|
Molecular Formula |
C12H23O4P |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-3,3-dimethyloct-7-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6H,1,7-10H2,2-5H3 |
InChI Key |
YIWMCJUKQRGSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)C(=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















